6,8-dimethyl-2H-chromene-3-sulfonyl chloride
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Overview
Description
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological and pharmacological properties. This particular compound is characterized by the presence of two methyl groups at positions 6 and 8, a sulfonyl chloride group at position 3, and a chromene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2H-chromene-3-sulfonyl chloride typically involves the following steps:
Formation of the Chromene Backbone: The chromene backbone can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the chromene derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, green solvents, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The chromene backbone can be subjected to oxidation and reduction reactions to modify its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chromene backbone can interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-2H-chromene-3-carboxylic acid: Similar chromene backbone but with a carboxylic acid group instead of a sulfonyl chloride group.
6,8-Dimethyl-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds .
Biological Activity
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13ClO2S
- Molecular Weight : 244.74 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been investigated for its antimicrobial , antiviral , and anticancer properties. The following sections outline the specific activities and findings from various studies.
Antimicrobial Activity
Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division .
Table 1: Antimicrobial Efficacy of Sulfonyl Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6,8-Dimethyl-2H-chromene-3-SO2Cl | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Properties
The antiviral potential of sulfonyl chlorides has been explored in various studies. These compounds can interfere with viral replication processes by modifying viral proteins or inhibiting viral enzymes. In vitro assays have demonstrated that derivatives of this compound can reduce the viral load in infected cell cultures.
The antiviral mechanism is believed to involve:
- Inhibition of viral entry : By blocking receptors or altering membrane fusion processes.
- Disruption of viral replication : By targeting viral polymerases or proteases.
Anticancer Activity
Recent investigations have shown that this compound exhibits significant anticancer properties. Studies have reported its effectiveness in inducing apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound's ability to modulate pathways involved in cell survival and proliferation is a key factor in its anticancer activity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A-431 | 15 | Induction of apoptosis via caspase activation |
Jurkat | 20 | Inhibition of cell cycle progression |
Case Studies
- Study on Anticancer Activity :
-
Antiviral Study :
- In a controlled experiment assessing the antiviral effects against influenza virus, the compound significantly reduced viral titers in treated cells compared to untreated controls. The study concluded that the sulfonyl group plays a critical role in enhancing antiviral activity through structural interactions with viral components.
Properties
CAS No. |
1235439-24-3 |
---|---|
Molecular Formula |
C11H11ClO3S |
Molecular Weight |
258.72 g/mol |
IUPAC Name |
6,8-dimethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-7-3-8(2)11-9(4-7)5-10(6-15-11)16(12,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
GDDJFWHLMKNCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(CO2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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